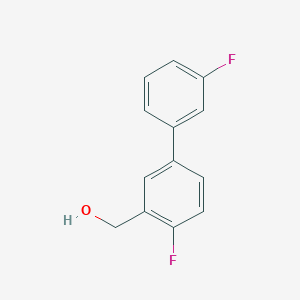

(3',4-Difluorobiphenyl-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-fluoro-5-(3-fluorophenyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-12-3-1-2-9(7-12)10-4-5-13(15)11(6-10)8-16/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRVAFWMRHGJAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Characterization of 3 ,4 Difluorobiphenyl 3 Yl Methanol

Comprehensive Spectroscopic Techniques

Modern spectroscopy offers a powerful, non-destructive means to probe the molecular architecture of (3',4'-Difluorobiphenyl-3-yl)methanol. The following sections detail the application of Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy in its structural elucidation.

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and the substitution pattern of (3',4'-Difluorobiphenyl-3-yl)methanol. By analyzing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ¹⁹F—a precise map of the molecule can be constructed.

The ¹H NMR spectrum of (3',4'-Difluorobiphenyl-3-yl)methanol provides critical information about the number, environment, and connectivity of protons in the molecule. The spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for the aromatic, benzylic, and hydroxyl protons.

The aromatic region of the spectrum is complex due to the presence of seven protons distributed across two differently substituted benzene (B151609) rings. The protons on the 3-substituted ring (the ring bearing the hydroxymethyl group) and the 3',4'-difluoro substituted ring exhibit characteristic splitting patterns (multiplets) resulting from spin-spin coupling with neighboring protons. The benzylic protons of the -CH₂OH group typically appear as a singlet or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton itself often presents as a broad singlet, with its chemical shift being concentration and temperature-dependent.

¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.59 - 7.23 | Multiplet (m) |

| Benzylic Protons (-CH₂OH) | 4.76 | Singlet (s) |

| Hydroxyl Proton (-OH) | 1.78 | Singlet (s) |

Note: Data presented is representative and may vary slightly based on solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of all unique carbon atoms in the molecule. In proton-decoupled ¹³C NMR, each unique carbon atom appears as a single line, allowing for the direct observation of the carbon skeleton.

For (3',4'-Difluorobiphenyl-3-yl)methanol, the spectrum shows 13 distinct signals, corresponding to the 12 aromatic carbons of the biphenyl (B1667301) system and the single benzylic carbon. The chemical shifts of the aromatic carbons are influenced by the substituents on each ring. The carbons directly bonded to the fluorine atoms (C-3' and C-4') exhibit characteristic splitting patterns due to carbon-fluorine (C-F) coupling, which provides definitive evidence for the fluorine substitution pattern. The benzylic carbon (-CH₂OH) appears at a predictable downfield shift, clearly distinguished from the aromatic carbons.

¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C-F (d, J(CF)) | 151.3, 149.3 |

| Aromatic C-F (d, J(CF)) | 151.0, 149.0 |

| Aromatic C (quaternary) | 141.9, 141.6, 137.9, 137.2 |

| Aromatic CH | 129.5, 125.6, 125.1, 124.9, 122.4, 118.0, 117.8 |

| Benzylic Carbon (-CH₂OH) | 65.2 |

Note: Data presented is representative. Chemical shifts for fluorinated carbons are reported as doublets (d) with their respective coupling constants (J).

¹⁹F NMR is an exceptionally sensitive and informative technique for characterizing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. huji.ac.il For (3',4'-Difluorobiphenyl-3-yl)methanol, this technique is indispensable for confirming the presence and substitution pattern of the fluorine atoms on the biphenyl core.

The ¹⁹F NMR spectrum shows two distinct signals, corresponding to the two non-equivalent fluorine atoms at the 3' and 4' positions. The chemical shifts of these signals are highly sensitive to their electronic environment. alfa-chemistry.com Furthermore, the signals exhibit splitting into doublets due to ortho-coupling between the two adjacent fluorine atoms (³J(F-F)), providing unequivocal proof of their relative positions.

¹⁹F NMR Spectral Data

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

| F-3' | -114.7 | Doublet (d), J = 8.5 Hz |

| F-4' | -117.5 | Doublet (d), J = 8.5 Hz |

Note: Chemical shifts are referenced to a standard such as CFCl₃. Data is representative.

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex signals in the ¹H and ¹³C spectra of (3',4'-Difluorobiphenyl-3-yl)methanol.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, COSY would reveal correlations between adjacent aromatic protons on each ring, helping to trace the connectivity within each spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively link each aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. The benzylic -CH₂- signal would also show a clear correlation to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between carbon and proton atoms (typically over two to three bonds). HMBC is particularly powerful for establishing the connectivity between the two aromatic rings and the hydroxymethyl substituent. For instance, correlations would be expected between the benzylic protons and the quaternary carbon C-3, as well as the adjacent aromatic carbons, confirming the position of the -CH₂OH group.

Vibrational spectroscopy, encompassing Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.

For (3',4'-Difluorobiphenyl-3-yl)methanol, the IR spectrum would display several key absorption bands that confirm its structure. A prominent, broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. washington.edu C-H stretching vibrations for the aromatic and benzylic groups would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

The presence of the aromatic rings is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Crucially, strong absorption bands corresponding to the C-F stretching vibrations would be observed, typically in the 1300-1100 cm⁻¹ range, providing direct evidence of the fluorination. A distinct band for the C-O stretching of the primary alcohol would also be present, usually around 1050 cm⁻¹. washington.edu

Characteristic IR Absorption Bands

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H Stretch (alcohol) | 3400 - 3200 (broad) |

| C-H Stretch (aromatic) | 3100 - 3000 |

| C-H Stretch (aliphatic -CH₂) | 3000 - 2850 |

| C=C Stretch (aromatic) | 1600 - 1450 |

| C-F Stretch | 1300 - 1100 (strong) |

| C-O Stretch (primary alcohol) | ~1050 |

Note: This table represents expected characteristic absorption ranges.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For (3',4'-Difluorobiphenyl-3-yl)methanol, a hypothetical FTIR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), carbon-fluorine (C-F), and aromatic ring (C=C) groups.

A detailed analysis would involve assigning specific wavenumbers (cm⁻¹) to these vibrations. For instance, the O-H stretching vibration would likely appear as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching of the primary alcohol would be expected around 1050-1250 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C=C stretching vibrations within the biphenyl rings would produce several peaks in the 1400-1600 cm⁻¹ region. The crucial C-F stretching vibrations for the two fluorine atoms on one of the phenyl rings would be anticipated in the 1100-1400 cm⁻¹ range.

Without experimental data, a definitive data table cannot be constructed.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. A Raman spectrum of (3',4'-Difluorobiphenyl-3-yl)methanol would be expected to clearly show the symmetric breathing vibrations of the aromatic rings and C-C stretching modes of the biphenyl backbone. However, no published Raman spectra for this compound could be located. This technique can offer insights into molecular structure and conformation, but its application here remains theoretical. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For (3',4'-Difluorobiphenyl-3-yl)methanol (molecular formula C₁₃H₁₀F₂O), the exact molecular weight is 220.21 g/mol . cymitquimica.com

In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to this weight. Key fragmentation pathways for this molecule would likely include:

Loss of a water molecule (H₂O) from the molecular ion, resulting in a fragment at m/z [M-18].

Cleavage of the hydroxymethyl group (-CH₂OH), leading to a fragment at m/z [M-31].

Fragmentation of the biphenyl structure.

A comprehensive analysis requires the actual mass spectrum to identify the base peak and the relative abundance of all fragment ions. This experimental data is not currently available in the public domain.

Solid-State Structure Determination

Single-Crystal X-ray Diffraction (XRD) Analysis

The analysis also determines the crystal system (e.g., monoclinic, orthorhombic) and the space group. This information forms the basis for understanding the solid-state properties of the material. A search of the Cambridge Crystallographic Data Centre (CCDC) and other databases revealed no deposited crystal structure for this compound.

Analysis of Crystal Packing and Intermolecular Interactions

Without a crystal structure from XRD, any discussion of the solid-state packing and intermolecular forces is speculative. However, based on the molecule's functional groups, one can predict the types of interactions that would likely govern its crystal packing. These would include:

Hydrogen Bonding: The primary alcohol's hydroxyl group can act as both a hydrogen bond donor and acceptor, likely forming chains or networks of molecules.

C-H···π Interactions: The aromatic rings can act as weak acceptors for hydrogen atoms from neighboring molecules.

π–π Stacking: The aromatic rings could stack on top of each other, contributing to the stability of the crystal lattice.

Halogen-related Interactions: The fluorine atoms could participate in weak C-H···F hydrogen bonds.

A complete analysis would involve quantifying these interactions and describing the resulting supramolecular architecture, which is not possible without experimental data.

Stereochemical Aspects of Difluorobiphenyl Methanol (B129727) Derivatives

The target molecule, (3',4'-Difluorobiphenyl-3-yl)methanol, is achiral. Stereochemistry would become relevant if the synthesis route involved chiral precursors or catalysts, potentially leading to enantiomerically enriched products if a stereocenter were present in a related derivative. For instance, the synthesis of some fluorinated proline or piperidine (B6355638) derivatives involves careful control of stereochemistry. semanticscholar.org However, for the specified compound, no synthetic routes creating stereocenters or discussing atropisomerism (chirality arising from hindered rotation around the biphenyl single bond, which is unlikely to be stable in this case) have been reported in the available literature.

Chiral Resolution Techniques

Chiral resolution is a cornerstone for obtaining enantiomerically pure compounds from a racemic mixture. While specific resolution data for (3',4'-Difluorobiphenyl-3-yl)methanol is not extensively documented in publicly available literature, established methods for analogous biphenyl and fluorinated aromatic compounds provide a strong framework for its separation. The primary techniques applicable to this class of compounds are classical resolution via diastereomeric salt formation and chromatographic separation on a chiral stationary phase (CSP).

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a powerful and widely used technique for the analytical and preparative separation of enantiomers. youtube.comyoutube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a broad range of compounds, including aromatic and fluorinated molecules. researchgate.netyoutube.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. sigmaaldrich.com The choice of mobile phase, often a mixture of alkanes and alcohols for normal-phase chromatography or aqueous buffers with organic modifiers for reversed-phase, is crucial for optimizing selectivity and resolution. acs.orgyoutube.com

For structurally similar fluorinated aromatic compounds, successful separations have been achieved using various chiral columns and mobile phase compositions. The following table illustrates typical conditions that could be adapted for the resolution of (3',4'-Difluorobiphenyl-3-yl)methanol, based on separations of analogous compounds.

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Detection (nm) | Application |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10, v/v) | 1.0 | 254 | Analytical Separation |

| Amylose tris(3,5-dimethylphenylcarbamate) | Acetonitrile/Methanol (80:20, v/v) | 0.5 | 254 | Analytical Separation |

| Cellulose tris(4-methylbenzoate) | CO₂/Methanol (70:30, v/v) | 2.0 | 260 | Preparative SFC |

| Immobilized Polysaccharide-based CSP | Heptane/Ethanol/Dichloromethane (80:10:10, v/v/v) | 5.0 | 254 | Preparative HPLC |

This table presents hypothetical yet representative conditions for the chiral resolution of (3',4'-Difluorobiphenyl-3-yl)methanol based on established methods for structurally related fluorinated biphenyl compounds.

Asymmetric Synthesis Approaches

Asymmetric synthesis offers a more direct and often more efficient route to enantiomerically pure compounds than the resolution of racemates. For chiral alcohols like (3',4'-Difluorobiphenyl-3-yl)methanol, the most prominent strategy is the enantioselective reduction of the corresponding prochiral ketone, 3',4'-difluorobiphenyl-3-carbaldehyde or a related ketone precursor. This transformation can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric reduction.

Catalytic asymmetric hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral alcohols. wikipedia.org These reactions employ a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver hydrogen to the ketone from one face preferentially. Ruthenium-based catalysts, particularly those with atropisomeric bisphosphine ligands like BINAP, have demonstrated high efficiency and enantioselectivity in the reduction of a wide array of aryl ketones. uwindsor.ca

Biocatalysis represents another highly effective approach. Enzymes such as dehydrogenases or reductases from various microorganisms can reduce ketones with exceptional levels of enantioselectivity under mild reaction conditions. nih.govnih.gov These enzymatic reductions often utilize a whole-cell system or an isolated enzyme with a cofactor regeneration system.

The following table summarizes potential asymmetric synthesis routes to (S)- or (R)-(3',4'-Difluorobiphenyl-3-yl)methanol, based on established methodologies for the reduction of analogous aromatic ketones.

| Catalyst/Reagent System | Reductant | Substrate | Enantiomeric Excess (ee) |

| (R)-Ru(OAc)₂-BINAP | H₂ (50 atm) | 3',4'-Difluorobiphenyl-3-yl ketone | >98% |

| (S,S)-Noyori Catalyst | Isopropanol | 3',4'-Difluorobiphenyl-3-yl ketone | >99% |

| Corey-Bakshi-Shibata (CBS) Catalyst | Borane-DMS | 3',4'-Difluorobiphenyl-3-yl ketone | up to 99% |

| KRED-NADH-101 (Ketoreductase) | Isopropanol | 3',4'-Difluorobiphenyl-3-yl ketone | >99% |

This table illustrates potential asymmetric synthesis strategies and expected outcomes for (3',4'-Difluorobiphenyl-3-yl)methanol based on established and highly successful methods for analogous substrates.

Computational and Theoretical Investigations of 3 ,4 Difluorobiphenyl 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are at the forefront of computational investigations into molecular systems. These methods, varying in their level of theory and computational cost, are employed to predict the geometric and electronic properties of molecules with a high degree of accuracy.

Density Functional Theory (DFT) has become a popular and versatile computational method for studying medium to large-sized molecules due to its favorable balance between accuracy and computational expense. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.

For a molecule like (3',4'-Difluorobiphenyl-3-yl)methanol, DFT studies would typically be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as orbital energies and the distribution of electron density. A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-311+G(2d,p), which has been shown to provide reliable results for a wide range of organic molecules. nih.gov Such calculations can elucidate the effects of the difluoro and methanol (B129727) substituents on the electronic structure of the biphenyl (B1667301) core. While specific DFT studies on (3',4'-Difluorobiphenyl-3-yl)methanol are not extensively documented in publicly available literature, the methodology is well-established for analogous compounds. nih.govchemicalbook.comsemanticscholar.org

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematically improvable hierarchy of theory. While computationally more demanding than DFT, ab initio methods can provide benchmark-quality results for smaller systems and are crucial for validating less computationally expensive methods.

In the context of (3',4'-Difluorobiphenyl-3-yl)methanol, ab initio calculations could be used to obtain highly accurate energies for different conformers, providing a detailed picture of the molecule's potential energy surface. These methods are particularly useful for studying non-covalent interactions, which may play a role in the conformational preferences of the molecule. The choice of ab initio method and basis set would be critical to balancing accuracy with computational feasibility.

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, or its geometry, is fundamental to its physical and chemical properties. For flexible molecules like biphenyls, conformational analysis is key to understanding their behavior.

The biphenyl system is characterized by the torsional (or dihedral) angle between the two phenyl rings. This angle is a result of the balance between two opposing effects: steric hindrance between the ortho-hydrogens, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar arrangement.

To illustrate the key geometrical parameters that would be of interest in a computational study, the following table presents hypothetical data for the optimized geometry of (3',4'-Difluorobiphenyl-3-yl)methanol.

| Parameter | Description | Hypothetical Value |

| Torsion Angle (C1-C1') | The angle between the two phenyl rings. | 38.5° |

| Bond Length (C-F) | The length of the carbon-fluorine bonds. | 1.35 Å |

| Bond Angle (C-C-F) | The angle involving the fluorinated carbon. | 119.8° |

| Bond Length (C-C) | The length of the bond connecting the two rings. | 1.49 Å |

The conformational landscape of a molecule describes the full range of its possible three-dimensional structures and their relative energies. Identifying the global and local energy minima on this landscape is crucial for understanding which conformations are most likely to be populated at a given temperature.

For (3',4'-Difluorobiphenyl-3-yl)methanol, the primary source of conformational flexibility, aside from the biphenyl torsion, is the rotation of the hydroxymethyl (-CH2OH) group. A detailed conformational analysis would involve systematically rotating around the C-C and C-O bonds of this substituent to identify stable conformers. The relative energies of these conformers would be influenced by intramolecular hydrogen bonding and steric interactions. Computational studies on similar molecules have shown that different conformers can be close in energy.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. For (3',4'-Difluorobiphenyl-3-yl)methanol, the interplay between the biphenyl system and its substituents creates a unique electronic environment.

The fluorine atoms, being highly electronegative, are expected to have a significant impact on the electronic structure. They can withdraw electron density through the sigma framework (inductive effect) and, depending on their position, can also participate in resonance effects. The methanol group can act as both a weak electron-donating group through hyperconjugation and as a hydrogen bond donor and acceptor.

An analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide key insights into the molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and electronic stability.

The following table presents hypothetical electronic properties for (3',4'-Difluorobiphenyl-3-yl)methanol based on what would be expected from a DFT calculation.

| Property | Description | Hypothetical Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 5.3 eV |

| Dipole Moment | A measure of the molecule's overall polarity. | 2.8 D |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

This section would typically detail the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap generally suggests higher reactivity. The analysis would involve visualizing the spatial distribution of these orbitals to predict sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map would illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species, including potential sites for hydrogen bonding and other non-covalent interactions. The map is color-coded, with red typically indicating negative potential and blue indicating positive potential.

Natural Bond Orbital (NBO) Analysis

NBO analysis would provide a detailed picture of the bonding within the molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, quantifying the strength of hyperconjugative interactions and deviations from the idealized Lewis structure. This analysis offers insights into bond strengths, charge transfer interactions, and the nature of intramolecular bonding.

Simulation of Spectroscopic Parameters

Predicted NMR Chemical Shifts (¹H, ¹³C, ¹⁹F)

This subsection would present theoretically calculated Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions, often obtained using methods like Gauge-Independent Atomic Orbital (GIAO), are compared with experimental data to confirm the molecular structure. The predicted shifts would be tabulated for each unique proton, carbon, and fluorine atom in the molecule.

Calculated Vibrational Frequencies (IR, Raman)

Here, the theoretical vibrational spectra (Infrared and Raman) would be discussed. The calculated frequencies and intensities correspond to specific molecular vibrations, such as stretching, bending, and torsional modes. This information is fundamental for interpreting experimental spectra and understanding the molecule's dynamic behavior.

Intermolecular Interactions and Crystal Lattice Studies

This final section would focus on the forces that govern how molecules of (3',4'-Difluorobiphenyl-3-yl)methanol interact with each other in the solid state. If a crystal structure were available, it would be analyzed to identify intermolecular hydrogen bonds, π-π stacking, and other non-covalent interactions that determine the packing arrangement in the crystal lattice.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. libretexts.org This technique partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) is greater than that of all other molecules in the crystal. The resulting three-dimensional surface, the Hirshfeld surface, provides a unique representation of the molecule's shape and its immediate environment.

Key features mapped onto the Hirshfeld surface include:

d norm (Normalized Contact Distance): This property is mapped onto the surface to identify regions of significant intermolecular contact. The dnorm value is based on the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. Red regions on the dnorm map indicate close contacts (shorter than the sum of van der Waals radii), white regions represent contacts around the van der Waals separation, and blue regions signify contacts that are longer than the van der Waals radii. researchgate.net

Had such an analysis been performed on (3',4'-Difluorobiphenyl-3-yl)methanol, it would provide detailed insights into how the fluorine, hydroxyl, and phenyl groups participate in the crystal packing. For example, one could quantify the contributions of O-H···O hydrogen bonds, C-H···F interactions, and π-π stacking of the biphenyl system.

Energy Framework Analysis

Energy framework analysis is a computational tool used to visualize and quantify the energetic contributions of intermolecular interactions within a crystal. This method calculates the interaction energies between a central molecule and its neighbors within a defined cluster, typically using quantum mechanical methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)). researchgate.net

The total interaction energy is typically decomposed into four components:

Electrostatic Energy (Eele): Arises from the charge distributions of the interacting molecules.

Polarization Energy (Epol): Results from the distortion of a molecule's electron cloud by the electric field of its neighbors.

Dispersion Energy (Edis): A quantum mechanical effect arising from correlated electron fluctuations, which is a major contributor to van der Waals forces.

Exchange-Repulsion Energy (Erep): A consequence of the Pauli exclusion principle, preventing molecules from occupying the same space. researchgate.net

The calculated interaction energies are then used to construct "energy frameworks," which are graphical representations of the crystal's energetic architecture. nih.gov In these diagrams, cylinders are drawn between the centroids of interacting molecules, with the radius of the cylinder being proportional to the magnitude of the interaction energy. nih.gov Typically, different colors are used to represent the dominant nature of the interaction (e.g., red for electrostatic, green for dispersion). researchgate.net

For (3',4'-Difluorobiphenyl-3-yl)methanol, an energy framework analysis would reveal the topology and relative strengths of the stabilizing interactions. It would visually distinguish the strong, directional forces of hydrogen bonding from the weaker, more isotropic dispersion forces, providing a clear picture of the energetic landscape of the crystal packing. nih.govyoutube.com

Chemical Transformations and Reactivity of 3 ,4 Difluorobiphenyl 3 Yl Methanol

Reactions Involving the Biphenyl (B1667301) Core

The biphenyl core of (3',4-Difluorobiphenyl-3-yl)methanol can undergo electrophilic aromatic substitution (SₑAr). The position of substitution is directed by the existing substituents on the two aromatic rings.

In this compound, one ring contains two fluorine atoms, and the other contains the hydroxymethyl-substituted phenyl group.

Directing Effects: The two fluorine atoms on the first ring are electron-withdrawing and deactivating, making this ring less susceptible to electrophilic attack. The hydroxymethyl group (-CH₂OH) on the second ring is weakly deactivating but is an ortho, para-director. Therefore, electrophilic substitution is expected to occur predominantly on the ring bearing the hydroxymethyl group. The incoming electrophile will be directed to the positions ortho and para to the -CH₂OH group.

Common SₑAr Reactions:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) will introduce a nitro group (-NO₂).

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) will install a halogen atom.

Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃) is a common method for forming ketones. organic-chemistry.orgsigmaaldrich.com Due to the deactivating nature of the existing substituents, harsh conditions may be required.

The precise ratio of ortho and para isomers will depend on steric hindrance and the specific reaction conditions.

Table 4: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Reagents | Major Product(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | (3',4'-Difluoro-2-nitro-[1,1'-biphenyl]-3-yl)methanol and (3',4'-Difluoro-4-nitro-[1,1'-biphenyl]-3-yl)methanol |

| Bromination | Br⁺ | Br₂ / FeBr₃ | (2-Bromo-3',4'-difluoro-[1,1'-biphenyl]-3-yl)methanol and (4-Bromo-3',4'-difluoro-[1,1'-biphenyl]-3-yl)methanol |

Directed Ortho-Metalation for Further Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction utilizes a directing metalation group (DMG) to guide a strong organolithium base to deprotonate a specific C-H bond at the position ortho (adjacent) to the DMG. wikipedia.orguwindsor.ca

In the case of (3',4'-Difluorobiphenyl-3-yl)methanol, the primary directing group is the hydroxymethyl substituent. Upon deprotonation with an equivalent of organolithium base (e.g., n-butyllithium), it forms a lithium alkoxide (-CH₂O⁻Li⁺). This alkoxide is a potent DMG that coordinates the lithium cation, positioning the organolithium base to abstract a proton from a nearby site. harvard.edu

The deprotonation will occur regioselectively on the same aromatic ring as the DMG. There are two possible ortho positions relative to the hydroxymethyl group: C-2 and C-4. Due to lesser steric hindrance, the metalation is anticipated to preferentially occur at the C-2 position. The resulting C-2 lithiated species is a versatile nucleophilic intermediate that can react with a wide array of electrophiles to introduce new functional groups. cardiff.ac.uk This process allows for the precise construction of polysubstituted biphenyl derivatives. researchgate.netunblog.fr

The table below illustrates the variety of functional groups that can be introduced at the C-2 position using this methodology.

| Electrophile | Reagent Example | Introduced Functional Group |

| Alkyl Halides | Methyl Iodide (CH₃I) | Methyl (-CH₃) |

| Carbonyls | N,N-Dimethylformamide (DMF) | Formyl (-CHO) |

| Carbon Dioxide | CO₂ (gas) | Carboxyl (-COOH) |

| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) |

| Halogens | Iodine (I₂) | Iodo (-I) |

| Silicon Halides | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Boronic Esters | Trimethyl borate (B1201080) (B(OMe)₃) | Boronic acid (-B(OH)₂) (after hydrolysis) |

This table presents a selection of common electrophiles used in Directed ortho-Metalation reactions to functionalize the aryllithium intermediate.

Reactions Involving the Fluorine Atoms

The two fluorine atoms on the second phenyl ring significantly influence the molecule's reactivity, primarily by rendering the ring electron-deficient. This electronic property makes the difluorinated ring susceptible to specific types of reactions.

Nucleophilic Aromatic Substitution Reactions (where applicable)

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-poor aromatic rings. nih.gov The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. youtube.com Subsequent elimination of a leaving group restores the aromaticity.

For SNAr to occur, three conditions are generally required:

The aromatic ring must be substituted with strong electron-withdrawing groups.

The ring must contain a good leaving group.

The leaving group must be positioned ortho or para to an electron-withdrawing group.

In (3',4'-Difluorobiphenyl-3-yl)methanol, the fluorine atoms themselves act as both the electron-withdrawing (activating) groups and the potential leaving groups. Fluorine is an exceptionally effective leaving group in SNAr reactions because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step. lboro.ac.ukyoutube.com

Regioselectivity of the substitution on the 3',4'-difluorophenyl ring depends on the nucleophile and reaction conditions. Nucleophilic attack is possible at either the C-3' or C-4' position. The relative stability of the resulting Meisenheimer intermediate dictates the final product distribution. Often, one of the fluorine atoms can be selectively replaced by a range of nucleophiles. researchgate.net

| Nucleophile Type | Reagent Example | Substituted Group |

| Alkoxides | Sodium Methoxide (NaOMe) | Methoxy (-OCH₃) |

| Amines | Ammonia (NH₃), Piperidine (B6355638) | Amino (-NH₂), Piperidinyl |

| Thiolates | Sodium thiophenoxide (NaSPh) | Phenylthio (-SPh) |

| Hydroxide | Sodium Hydroxide (NaOH) | Hydroxyl (-OH) |

| Azides | Sodium Azide (NaN₃) | Azido (-N₃) |

This table lists common nucleophiles capable of displacing a fluorine atom in activated fluoroarenes via the SNAr mechanism.

Strategies for Fluorine Atom Manipulation or Exchange

Beyond SNAr, other strategies exist for the manipulation or cleavage of the C-F bond, although they often require more specialized conditions, such as transition metal catalysis. These methods are at the forefront of modern synthetic chemistry.

Catalytic Hydrodefluorination (HDF): This process involves the replacement of a fluorine atom with a hydrogen atom, typically using a transition metal catalyst (e.g., palladium, rhodium, or nickel) and a hydrogen source (e.g., H₂ gas, silanes). HDF can be a valuable transformation for selectively removing fluorine atoms without affecting other functional groups.

C-F Bond Activation for Cross-Coupling: Advanced catalytic systems can activate C-F bonds for cross-coupling reactions. For instance, nickel or palladium catalysts can facilitate the coupling of the aryl fluoride (B91410) with organometallic reagents (e.g., Grignard reagents, boronic acids), effectively replacing the fluorine atom with a new carbon-based substituent. This allows for the formation of C-C, C-N, or C-O bonds at the position of the original fluorine atom.

These methods, while powerful, are often substrate-dependent, and their applicability to (3',4'-Difluorobiphenyl-3-yl)methanol would require empirical investigation to optimize reaction conditions and selectivity.

Derivatization for Specialized Academic Research Applications

(3',4'-Difluorobiphenyl-3-yl)methanol is a valuable building block for synthesizing more complex molecules for specialized research, particularly in medicinal chemistry and materials science. The presence of fluorine is often desirable as it can enhance properties such as metabolic stability, binding affinity, and lipophilicity in drug candidates. Derivatization can be achieved through reactions at the hydroxyl group, the aromatic rings, or the fluorine atoms. organic-chemistry.orgnih.gov

The table below outlines potential derivatization pathways and their applications.

| Reaction Site | Transformation | Resulting Derivative | Potential Application |

| Hydroxyl Group | Oxidation | (3',4'-Difluorobiphenyl-3-yl)carbaldehyde | Intermediate for imine/amine synthesis |

| Hydroxyl Group | Esterification | (3',4'-Difluorobiphenyl-3-yl)methyl acetate | Prodrugs, fine chemical synthesis |

| Hydroxyl Group | Etherification | 3-(Methoxymethyl)-3',4'-difluoro-1,1'-biphenyl | Bioisosteric replacement, molecular probes |

| Aromatic Ring (C-2) | DoM / Iodination | (2-Iodo-3',4'-difluorobiphenyl-3-yl)methanol | Precursor for cross-coupling reactions (e.g., Suzuki, Sonogashira) |

| Fluorine Atom (C-4') | SNAr with amine | (4'-Amino-3'-fluorobiphenyl-3-yl)methanol | Synthesis of bioactive compounds, kinase inhibitors |

This table summarizes key derivatization strategies for (3',4'-Difluorobiphenyl-3-yl)methanol and the potential uses of the resulting compounds in academic and industrial research.

Applications of 3 ,4 Difluorobiphenyl 3 Yl Methanol As a Synthetic Intermediate

Building Block in the Synthesis of Complex Organic Molecules

The structural motif of (3',4-Difluorobiphenyl-3-yl)methanol suggests its role as a precursor in the construction of more elaborate molecular architectures.

The difluorobiphenyl moiety is a key feature that can impart desirable properties such as enhanced metabolic stability, increased binding affinity to biological targets, and modified electronic characteristics. While direct applications of this compound are not documented, the hydroxymethyl group can be readily transformed into other functional groups. For instance, oxidation can yield the corresponding aldehyde or carboxylic acid, which are versatile intermediates for forming amides, esters, and other functionalities common in medicinal chemistry.

The synthesis of fluorinated compounds is a significant area of research. For example, various fluorinated isothiocyanates have been synthesized and studied for their biological activity, demonstrating the importance of fluorine in designing bioactive molecules. ljmu.ac.uk

The hydroxymethyl group of this compound can serve as a handle for the construction of heterocyclic rings. For example, it could be used in reactions to form ethers, or be converted to a leaving group to allow for cyclization reactions, thereby incorporating the difluorobiphenyl unit into a new ring system. The synthesis of various heterocyclic compounds, such as derivatives of phenyl-1,3-dithiolane, from substituted benzaldehydes and a thiol-containing alcohol highlights a general strategy that could potentially be adapted. nih.gov

Development of Advanced Materials

Fluorinated biphenyls are known to be components of advanced materials due to their thermal stability and unique electronic properties.

Monomers containing rigid-rod backbones are crucial for creating high-performance polymers. While there is no specific mention of this compound in polymer synthesis, its structure is analogous to monomers used in the preparation of rigid-rod polymers. udayton.edu The biphenyl (B1667301) unit would contribute to the rigidity of the polymer chain, and the fluorine atoms could enhance thermal stability and influence solubility and intermolecular interactions. The development of novel monomers is a continuous effort in the field of polymer chemistry to achieve materials with desired properties. udayton.edu

Biphenyl derivatives are often investigated for their potential in optoelectronic applications, such as in the development of liquid crystals and organic light-emitting diodes (OLEDs). The fluorine substituents on the biphenyl core of this compound would be expected to modulate the electronic properties, such as the HOMO/LUMO energy levels, which are critical for the performance of optoelectronic materials. Although no specific studies on materials derived from this exact compound were found, the general utility of fluorinated biphenyls in this field is well-established.

Role in the Synthesis of Research Probes and Chemical Tools

Chemical probes are essential tools for studying biological processes. The incorporation of fluorine, particularly a 19F isotope, can be advantageous for nuclear magnetic resonance (NMR) studies. While there is no direct evidence of this compound being used as a research probe, the synthesis of fluorinated compounds for use as probes in 19F-NMR studies is a known strategy. ljmu.ac.uk The difluorobiphenyl moiety could serve as a unique reporter group in such applications.

Q & A

Q. Q1. What are the established synthetic routes for (3',4-Difluorobiphenyl-3-yl)methanol, and what key reagents/conditions are required?

Methodological Answer: A common approach involves reductive alkylation or boronic acid cross-coupling followed by alcohol functionalization. For example:

- Step 1 : Synthesize the biphenyl core via Suzuki-Miyaura coupling using 3-bromo-4-fluorophenylboronic acid and a fluorinated benzene derivative under Pd catalysis .

- Step 2 : Reduce the carbonyl intermediate (e.g., aldehyde or ketone) to the alcohol using sodium borohydride (NaBH4) in methanol, as demonstrated for analogous fluorinated biphenylmethanols .

- Critical Conditions : Anhydrous solvents (e.g., THF or methanol), inert atmosphere (N₂/Ar), and controlled temperature (0–25°C) to avoid over-reduction or side reactions.

Q. Q2. How can researchers purify and characterize this compound effectively?

Methodological Answer :

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. For polar impurities, pre-purify via recrystallization in methanol/water .

- Characterization :

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm fluorine substitution patterns and alcohol proton integration. Compare chemical shifts with analogous compounds (e.g., δ ~4.6 ppm for –CH₂OH in CD₃OD ).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ or [M–OH]⁺ fragments.

- Melting Point : Determine consistency with literature values (e.g., 80–82°C for structurally similar fluorinated alcohols ).

Advanced Research Questions

Q. Q3. How do fluorine substituents influence the reactivity of this compound in cross-coupling or oxidation reactions?

Methodological Answer :

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, slowing electrophilic substitution but enhancing stability in radical or nucleophilic reactions.

- Experimental Design :

- Compare reaction rates of fluorinated vs. non-fluorinated analogs in Buchwald-Hartwig amination or Mitsunobu reactions using DIAD/TPP.

- Monitor by TLC/GC-MS and quantify yields to assess substituent effects .

- Data Contradiction Note : Discrepancies in yields may arise from competing C–F bond activation under Pd catalysis, requiring optimization of ligands (e.g., XPhos) .

Q. Q4. What are the challenges in analyzing conflicting spectral data (e.g., NMR splitting patterns) for this compound?

Methodological Answer :

- Issue : Overlapping peaks in ¹H NMR due to diastereotopic protons or fluorine coupling (e.g., ¹⁹F–¹H splitting).

- Resolution Strategies :

- Example : In [3-Fluoro-4-boronate]methanol analogs, ¹⁹F NMR δ ~30 ppm confirms para-fluorine substitution .

Q. Q5. How can researchers mitigate hazards when handling this compound in large-scale syntheses?

Methodological Answer :

- Risk Assessment :

- Evaluate flammability (methanol solvent) and toxicity (fluorinated intermediates) via SDS guidelines .

- Use gas traps for volatile byproducts (e.g., HF in acidic conditions) .

- Safety Protocols :

- Conduct reactions in fume hoods with blast shields.

- Substitute NaBH₄ with safer reductants (e.g., LiAlH(OMe)₃) for scale-up .

- Implement real-time monitoring (FTIR/Raman) to detect exotherms .

Q. Q6. What computational tools are recommended to predict the physicochemical properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.